molecular formula C20H20N2O3S B2614295 N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide CAS No. 301176-14-7

N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2614295
CAS No.: 301176-14-7
M. Wt: 368.45
InChI Key: JSGBPNSEOVPMEO-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a methoxybenzyl group, and a tolyloxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the thiazole derivative.

    Formation of the Tolyl-Oxyacetamide Moiety: This step involves the reaction of a tolyloxyacetic acid derivative with an amine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide moiety, potentially leading to the formation of thiazolidine derivatives or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of thiazolidine derivatives or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-(5-(4-methoxybenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and molecular interactions.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-4-3-5-17(10-14)25-13-19(23)22-20-21-12-18(26-20)11-15-6-8-16(24-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGBPNSEOVPMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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